N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that features a thiazole ring and pyridine moieties. Thiazoles are known for their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiazole derivatives, in general, have been found to impact a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of pyridine-3-sulfonamide with a thiazole derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.
Pyridine Derivatives: Compounds such as pyridine-3-carboxamide and pyridine-2-sulfonamide
Uniqueness
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide is unique due to its dual presence of thiazole and pyridine rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-23(21,14-4-2-7-17-10-14)18-8-5-13-11-22-15(19-13)12-3-1-6-16-9-12/h1-4,6-7,9-11,18H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHYIUIQTWOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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